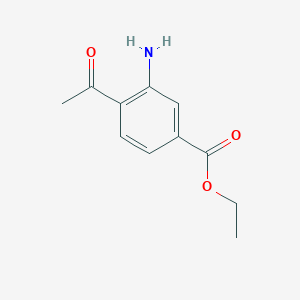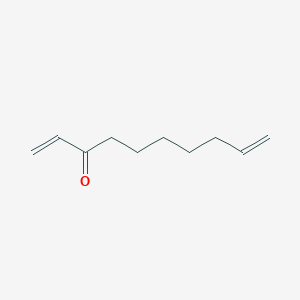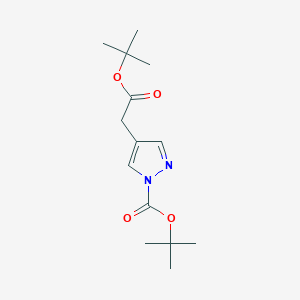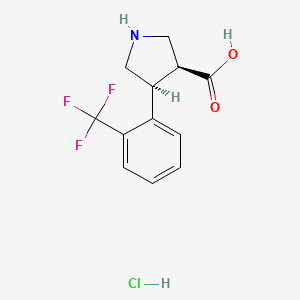
Ethyl 4-acetyl-3-aminobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-acetyl-3-aminobenzoate is an organic compound that belongs to the class of aminobenzoates It is characterized by the presence of an ethyl ester group, an acetyl group, and an amino group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-acetyl-3-aminobenzoate can be achieved through several methods. One common approach involves the acetylation of ethyl 3-aminobenzoate. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow synthesis process. This method allows for the optimization of reaction conditions, leading to high conversion rates and selectivity. The use of automated systems ensures consistent product quality and scalability.
化学反应分析
Types of Reactions: Ethyl 4-acetyl-3-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetyl group can be reduced to form the corresponding alcohol.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 4-hydroxy-3-aminobenzoate.
Substitution: 4-acetyl-3-aminobenzoic acid.
科学研究应用
Ethyl 4-acetyl-3-aminobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 4-acetyl-3-aminobenzoate involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack by amino acids in proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways.
相似化合物的比较
Ethyl 4-acetyl-3-aminobenzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Unlike this compound, this compound lacks the acetyl group, which affects its reactivity and applications.
Ethyl 3-aminobenzoate: This compound has the amino group in a different position, leading to variations in its chemical properties and biological activity.
4-acetyl-3-aminobenzoic acid: This compound lacks the ethyl ester group, which influences its solubility and reactivity.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
ethyl 4-acetyl-3-aminobenzoate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)8-4-5-9(7(2)13)10(12)6-8/h4-6H,3,12H2,1-2H3 |
InChI 键 |
AIYFUVFVKOWPML-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13673947.png)

![2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13673960.png)



![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid](/img/structure/B13673985.png)

![4-Benzyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13674001.png)



